2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
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Overview
Description
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is a complex organic compound with a molecular formula of C13H8ClN3O5 This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then subjected to a condensation reaction with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide can undergo several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or water.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium acetate.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzamides.
Reduction: 2-chloro-4-amino-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide.
Condensation: Various Schiff bases depending on the aldehyde or ketone used.
Scientific Research Applications
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a pyridinyl group in the same molecule is relatively uncommon and contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAXKJSZDOUKD-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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